molecular formula C11H22N2O3S2 B13817913 S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate CAS No. 40283-64-5

S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate

Cat. No.: B13817913
CAS No.: 40283-64-5
M. Wt: 294.4 g/mol
InChI Key: WAZJRDVLNOHWSD-UHFFFAOYSA-N
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Description

S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate is a sulfur-containing organic compound with a thiosulfate (-S-SO₃H) functional group. This structure is analogous to the cycloheptylmethylamidino derivative (CID 218154), which has a molecular formula of C₁₀H₂₀N₂O₃S₂ and features a seven-membered cycloheptyl ring . The cyclooctyl variant likely shares similar reactivity patterns with other thiosulfate derivatives, such as participation in nucleophilic substitution or redox reactions, but its specific properties remain underexplored in the literature.

Thiosulfate compounds are widely studied for their industrial and biomedical applications, including roles in lignin modification , anti-urolithiatic therapies , and chemical neutralization processes . The unique amidino and cycloalkyl substituents in this compound may confer distinct solubility, stability, or biological activity compared to simpler thiosulfates.

Properties

CAS No.

40283-64-5

Molecular Formula

C11H22N2O3S2

Molecular Weight

294.4 g/mol

IUPAC Name

[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclooctane

InChI

InChI=1S/C11H22N2O3S2/c12-11(9-17-18(14,15)16)13-8-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H2,12,13)(H,14,15,16)

InChI Key

WAZJRDVLNOHWSD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CN=C(CSS(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Conventional Preparation of Sodium Thiosulfate Pentahydrate

Sodium thiosulfate pentahydrate, a common precursor, is typically prepared by the reaction of sodium sulfite with elemental sulfur in aqueous solution under heating:

  • Reaction:
    $$
    \text{Na}2\text{SO}3 + \text{S} \rightarrow \text{Na}2\text{S}2\text{O}_3
    $$

  • Procedure:
    Sodium sulfite is dissolved in water and heated near boiling. Sulfur powder is converted into a paste with ethanol and added gradually to the hot sodium sulfite solution with continuous stirring and heating for 1 to 1.5 hours. The mixture is then filtered hot to remove unreacted sulfur, concentrated by evaporation, and crystallized to obtain sodium thiosulfate pentahydrate crystals.

Step Description Conditions
1 Dissolve 6.3 g Na2SO3 in 40 mL distilled water Heat near boiling, stir
2 Add 2.0 g sulfur paste (sulfur + 50% ethanol) Add in batches, maintain boiling
3 Filter hot to remove excess sulfur Reduced pressure filtration
4 Concentrate filtrate to ~20 mL, cool to crystallize Evaporation on asbestos mesh

This method yields stable sodium thiosulfate pentahydrate crystals suitable for further chemical transformations.

Synthesis of Organothiosulfate Derivatives

Alkylation of Sodium Thiosulfate to Form S-Alkylthiosulfates (Bunte Salts)

The formation of organothiosulfate compounds such as S-alkylthiosulfates (Bunte salts) is generally achieved by the nucleophilic substitution of alkyl halides with sodium thiosulfate:

$$
\text{R-X} + \text{Na}2\text{S}2\text{O}3 \rightarrow \text{R-S-SO}3\text{Na} + \text{NaX}
$$

Where R is an alkyl group and X is a halide. These salts can be hydrolyzed to thiols or further modified.

Proposed Preparation Route for S-((N-Cyclooctylmethylamidino)methyl) Hydrogen Thiosulfate

Based on the above data and typical synthetic strategies, the preparation of this compound likely involves the following steps:

  • Synthesis of the Amidinoalkyl Intermediate:

    • Prepare N-cyclooctylmethylamine or its derivative.
    • Convert to the corresponding amidinoalkyl halide or activated intermediate via reaction with cyanamide derivatives or amidination reagents.
  • Alkylation of Sodium Thiosulfate:

    • React the amidinoalkyl halide with sodium thiosulfate under controlled heating and stirring to form the S-substituted thiosulfate.
    • This step follows the nucleophilic substitution mechanism typical of Bunte salt synthesis.
  • Isolation and Purification:

    • Filter off any insoluble materials.
    • Concentrate and crystallize the product, possibly as a pentahydrate.
    • Purify by recrystallization or chromatography if necessary.

Analytical and Research Outcomes

Characterization Techniques

  • Spectroscopic Analysis:

    • NMR (1H, 13C) to confirm the amidino and cyclooctyl groups.
    • IR spectroscopy to detect characteristic thiosulfate S-S and S-O bonds.
    • Mass spectrometry for molecular weight confirmation.
  • Crystallography:

    • X-ray diffraction to confirm crystal structure and polymorphs.
  • Chemical Tests:

    • Reaction with silver nitrate to confirm thiosulfate presence by formation of white precipitate turning black on standing.
    • Iodometric titration to quantify thiosulfate content.

Stability and Reactivity

  • The thiosulfate moiety is sensitive to acidification, decomposing to sulfur and sulfur dioxide; thus, neutral or slightly alkaline conditions are preferred during synthesis and storage.

  • The amidino group imparts basicity and nucleophilicity, which may influence solubility and reactivity.

Summary Table of Preparation Method

Step No. Process Reagents/Conditions Outcome
1 Sodium thiosulfate preparation Na2SO3 + S, heat near boiling, stirring Na2S2O3·5H2O crystals
2 Removal of sulfite impurity Formaldehyde addition Pure sodium thiosulfate solution
3 Amidinoalkyl intermediate synthesis Amidination of cyclooctylmethylamine Amidinoalkyl halide or activated intermediate
4 Alkylation with sodium thiosulfate Amidinoalkyl halide + Na2S2O3, heat, stir This compound
5 Purification Filtration, evaporation, crystallization Pure target compound

Chemical Reactions Analysis

Types of Reactions

S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiosulfate group into sulfate or other oxidized sulfur species.

    Reduction: The compound can be reduced to form sulfide or other reduced sulfur species.

    Substitution: The thiosulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfate, while reduction could produce sulfide. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate":

This compound

  • This compound can be visualized as a 3D model using tools like MolView, which has a structural formula editor and a 3D model viewer . You can load molecules from databases like PubChem and RCSB .

Sodium Thiosulfate (STS)

  • Clinical Treatment: STS is used in treating acute cyanide poisoning, cisplatin toxicities in cancer therapy, and calciphylaxis in dialysis patients .
  • Cyanide Poisoning: STS is used clinically in the treatment of cyanide poisoning .
  • Cisplatin Toxicities: STS is used to treat toxicities associated with cisplatin in cancer therapy . Preclinical studies suggest it can prevent cisplatin-induced hearing loss without compromising anti-tumor effects . A clinical trial (ACCL0431) studied the impact of STS on cisplatin-induced hearing loss in children and adolescents with cancer .
  • Calciphylaxis: STS is used in the treatment of calciphylaxis in dialysis patients due to its antioxidant, calcium-chelating, and vasodilatory properties . It can combine with insoluble tissue calcium salts to form a dialyzable salt .
  • Antioxidant Properties: STS possesses vasodilatory and antioxidant properties . It acts as an effective antioxidant by donating electrons to unpaired damaging electrons associated with mitochondrial reactive oxygen species (ROS) . STS can also react with superoxide to form glutathione, supporting antioxidant systems .
  • Mitochondrial Protection: STS modulates molecular pathways in mitochondria, protecting against ischemia-reperfusion injury (IRI) in various tissues . It helps maintain mitochondrial integrity by increasing NADH dehydrogenase activity .
  • Nrf2 Signaling Pathway: Thiosulfate activates the Nrf2 signaling pathway, which induces cytoprotective effects against oxidative stress .

Magnetic Resonance Imaging (MRI)

  • Magnetic resonance imaging can evaluate tissue injury after intramuscular injection . It can also detect early responses to biologic therapy in psoriatic arthritis . Diffusion magnetic resonance imaging can characterize white matter changes after a stroke .

Mechanism of Action

The mechanism by which S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate exerts its effects involves its ability to participate in redox reactions. The thiosulfate group can donate or accept electrons, influencing the redox state of surrounding molecules. This property allows it to interact with various molecular targets, including enzymes and signaling proteins, thereby modulating their activity and function.

Comparison with Similar Compounds

Sodium Thiosulfate (Na₂S₂O₃)

Sodium thiosulfate is a well-characterized inorganic thiosulfate salt. Key comparisons include:

  • Reactivity : Sodium thiosulfate reacts with lignin model compounds to form thiosulfate adducts, competing with sulfite in sulfonation reactions . However, it can decompose into hydrogen sulfide (H₂S) and sulfur dioxide (SO₂) under acidic or high-temperature conditions, leading to undesirable odors in industrial processes .
  • Biomedical Applications : In renal stone inhibition, sodium thiosulfate outperforms its metabolites (H₂S and sulfate) by donating sulfur groups and acting as an antioxidant. Its efficacy in reducing calcium oxalate crystallization is well-documented .
  • Neutralization Capacity : Sodium thiosulfate effectively neutralizes oxidizing agents like sodium hypochlorite, though its instability in certain conditions limits its utility .

S-((N-Cycloheptylmethylamidino)methyl) Hydrogen Thiosulfate (CID 218154)

This structural analog features a cycloheptyl ring instead of cyclooctyl. Key data from include:

Property Value/Description
Molecular Formula C₁₀H₂₀N₂O₃S₂
SMILES C1CCCC(CC1)CN=C(CSS(=O)(=O)O)N
Predicted CCS (Ų, [M+H]⁺) 161.8

The cycloheptyl derivative’s collision cross-section (CCS) data suggest moderate molecular size and polarity, which may influence its pharmacokinetic behavior. No literature or patent data are available for this compound, highlighting a research gap .

S-(3-Aminopropyl) Hydrogen Thiosulfate

A simpler thiosulfate derivative (C₃H₉NO₃S₂) with an aminopropyl substituent ().

Functional Comparison Table

Compound Molecular Formula Key Features Applications/Reactivity Limitations
S-((N-Cyclooctylmethylamidino)methyl) HTS* Likely C₁₁H₂₂N₂O₃S₂ Cyclooctyl group may enhance lipophilicity; amidino group for charge modulation Hypothesized: Drug delivery, catalysis No direct data; stability unknown
Sodium Thiosulfate Na₂S₂O₃ High water solubility; redox-active Anti-urolithiatic agent, neutralizer Decomposes to H₂S/SO₂
CID 218154 (Cycloheptyl Analog) C₁₀H₂₀N₂O₃S₂ Moderate CCS (161.8 Ų); cycloheptyl for steric bulk Unreported; potential for tailored reactivity No literature/patent data
S-(3-Aminopropyl) HTS C₃H₉NO₃S₂ Polar; amine group for functionalization Biochemical probes Limited hydrophobicity for membrane uptake

*Inferred properties based on structural analogs.

Research Findings and Gaps

  • Reactivity in Lignin Systems: Thiosulfates like sodium thiosulfate react with lignin quinone methides, forming condensation products that reduce hydrophilicity . The cyclooctylmethylamidino variant’s bulky substituent might hinder such reactions, altering lignin modification efficiency.
  • Anti-Urolithiatic Potential: Sodium thiosulfate’s sulfur-donating ability is critical for inhibiting calcium oxalate crystallization . The amidino group in S-((N-cyclooctylmethylamidino)methyl) HTS could enhance binding to crystal surfaces, but this requires experimental validation.

Biological Activity

S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate is a compound that has garnered attention for its potential biological activities, particularly in relation to its role as a signaling molecule. This article synthesizes current research findings on the biological activity of this compound, focusing on its antioxidant properties, therapeutic applications, and mechanisms of action.

The compound's molecular formula is C10H20N2O3S2C_{10}H_{20}N_2O_3S_2 with a molecular weight of approximately 264.4 g/mol. It is characterized by the presence of thiosulfate groups, which are known for their redox properties and ability to act as electron donors in biological systems .

Thiosulfate compounds have been shown to modulate several biochemical pathways, primarily through their interaction with reactive oxygen species (ROS) and various signaling proteins:

  • Antioxidant Activity : Thiosulfate acts as an effective antioxidant by donating electrons to neutralize ROS, which helps mitigate oxidative stress in cells. Studies indicate that it can scavenge superoxide radicals and enhance the activity of mitochondrial enzymes involved in energy production .
  • Signaling Pathways : Recent research suggests that thiosulfate may activate the Nrf2 pathway, a crucial regulator of cellular responses to oxidative stress. This activation leads to the upregulation of antioxidant genes and enhances cellular protection against oxidative damage .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description References
Antioxidant Effects Scavenges ROS, reduces cellular hydrogen peroxide levels, maintains superoxide dismutase activity
Cardioprotective Effects Protects against ischemia-reperfusion injury in cardiac tissues by improving mitochondrial function
Neuroprotective Effects Potential therapeutic effects in neuronal ischemia and diabetes mellitus
Otoprotective Effects Reduces cisplatin-induced hearing loss in clinical settings

Case Studies

  • Cardiac Ischemia-Reperfusion Injury :
    • In a study involving rats subjected to cardiac ischemia-reperfusion injury, administration of thiosulfate significantly improved mitochondrial enzyme activity and reduced markers of oxidative stress. The results indicated enhanced ATP production and improved overall cardiac function post-injury .
  • Neuronal Ischemia :
    • Research has demonstrated that thiosulfate can reduce neuronal damage in models of ischemic stroke by modulating inflammatory responses and enhancing antioxidant defenses. This suggests its potential as a therapeutic agent in acute neurological conditions .
  • Cisplatin-Induced Ototoxicity :
    • A systematic review highlighted that sodium thiosulfate effectively mitigates cisplatin-induced hearing loss across various studies, emphasizing the importance of timing and dosage for optimal efficacy .

Q & A

Basic Research Questions

Q. How can thiosulfate derivatives like S-((N-Cyclooctylmethylamidino)methyl) hydrogen thiosulfate be quantified in biological matrices?

  • Methodological Answer : Thiosulfate quantification often employs iodometric titration or colorimetric assays. For instance, in hydrogen sulfide poisoning studies, urinary thiosulfate is measured using high-performance liquid chromatography (HPLC) coupled with electrochemical detection, as it serves as a stable biomarker of sulfide exposure . For synthetic mixtures, iodometric titration with sodium thiosulfate as a titrant is reliable, where excess iodine is reduced and quantified via starch indicator .

Q. What synthetic strategies are effective for introducing thiosulfate groups into complex organic frameworks?

  • Methodological Answer : Microwave-assisted synthesis under glacial acetic acid mediation can enhance yields. For example, methyl anthranilate derivatives are functionalized via iodine/hydrogen peroxide-urea systems, followed by sodium thiosulfate washes to quench unreacted iodine . Thiosulfate incorporation in cellulose graft copolymerization also utilizes hydrogen peroxide initiators, where sodium thiosulfate acts as a chain-transfer agent to control polymerization kinetics .

Advanced Research Questions

Q. How do enzymatic interactions influence the metabolic fate of thiosulfate derivatives in anaerobic systems?

  • Methodological Answer : Thiosulfate reductase activity in Salmonella typhimurium requires F0F1ATP synthase for proton translocation, linking anaerobic thiosulfate reduction to ATP synthesis. Mutagenesis studies show that lesions in ATP synthase subunits (e.g., catalytic β-subunit) abolish thiosulfate reductase activity, which can be assayed via methyl viologen-linked electron transfer or fluorescence quenching to measure proton gradients . Similar mechanisms may apply to synthetic thiosulfate derivatives in microbial models.

Q. What analytical challenges arise when distinguishing exogenous thiosulfate from endogenous sulfur metabolism byproducts?

  • Methodological Answer : Isotopic labeling (e.g., <sup>34</sup>S) combined with mass spectrometry can differentiate exogenous thiosulfate from background sulfur species. In forensic toxicology, urinary thiosulfate levels >2.9 µmol/mmol creatinine indicate exogenous exposure, but dietary sulfur sources (e.g., cruciferous vegetables) must be controlled. Concurrent measurement of sulfhemoglobin (>1% in blood) improves specificity for hydrogen sulfide-derived thiosulfate .

Q. How do structural modifications of thiosulfate derivatives impact their reactivity in redox-mediated applications?

  • Methodological Answer : Substituents on the cyclooctylmethylamidino group alter electron density and steric hindrance. For example, nitro or cyano groups (as in ’s benzamide derivatives) enhance electrophilicity, favoring nucleophilic attacks at the thiosulfate sulfur. Redox behavior can be probed via cyclic voltammetry in buffered aqueous/organic media, with Ag/AgCl reference electrodes to track oxidation-reduction potentials .

Methodological Considerations

  • Fluorometric Assays : Use fluorescence quenching (e.g., acridine orange) to monitor proton motive force changes during thiosulfate reduction in bacterial models .
  • Titration Techniques : For non-biological systems, iodometric titration with starch endpoint detection remains cost-effective, but HPLC-MS is preferred for complex biological matrices .
  • Synthetic Optimization : Microwave irradiation reduces reaction times by 50–70% compared to conventional heating, critical for unstable intermediates .

Data Contradictions & Resolution

  • Biomarker Specificity : While urinary thiosulfate is sensitive to hydrogen sulfide exposure, its elevation can also result from high dietary sulfur. Resolution requires correlative analysis with sulfhemoglobin and contextual exposure history .
  • Enzyme Dependency : Some studies suggest F0F1ATP synthase is indispensable for thiosulfate reductase, but E. coli mutants with partial ATP synthase functionality retain limited activity. Resolve via comparative mutagenesis across bacterial species .

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